5-[(4-methoxybenzyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of methoxyphenyl and trimethoxyphenyl groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the oxazole ring through a cyclization reaction. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.
Scientific Research Applications
5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to the presence of both methoxyphenyl and trimethoxyphenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C23H23N3O5 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methylamino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C23H23N3O5/c1-27-17-8-5-15(6-9-17)14-25-23-18(13-24)26-21(31-23)10-7-16-11-19(28-2)22(30-4)20(12-16)29-3/h5-12,25H,14H2,1-4H3/b10-7+ |
InChI Key |
CJVJWRZJICFBEL-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC2=C(N=C(O2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(N=C(O2)C=CC3=CC(=C(C(=C3)OC)OC)OC)C#N |
Origin of Product |
United States |
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